molecular formula C10H6BrClIN B1381465 5-Bromo-4-chloro-3-iodo-8-methylquinoline CAS No. 1597933-26-0

5-Bromo-4-chloro-3-iodo-8-methylquinoline

Cat. No. B1381465
M. Wt: 382.42 g/mol
InChI Key: BUGHNNMRTDIPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-3-iodo-8-methylquinoline is a chemical compound with the molecular formula C10H6BrClIN . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The 5-Bromo-4-chloro-3-iodo-8-methylquinoline molecule contains a total of 21 bonds. There are 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .

Scientific Research Applications

Chloroquine-Containing Compounds in Research

Chloroquine (CQ) and its derivatives have been extensively studied for their antimalarial effects since World War II. Due to the emergence of CQ-resistant Plasmodium falciparum strains, the use of CQ in malaria treatment has been phased out. However, the biochemical properties of CQ have inspired repurposing efforts for managing various infectious and noninfectious diseases. This includes research into novel compounds based on the CQ scaffold, exploring their potential therapeutic applications in cancer therapy and other conditions. The structural analogs of CQ, including compounds with quinoline structures, are of interest for their potential to act as synergistic partners in combination chemotherapy (Njaria et al., 2015).

Biological Activities of Quinoline Compounds

Quinoline compounds, including those with structural modifications like 5-Bromo-4-chloro-3-iodo-8-methylquinoline, are explored for a variety of biological activities. This includes their potential as antimicrobial, antibacterial, antitumor agents, and more. The pharmacological review of chlorogenic acid (CGA) and its roles, such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects, showcases the diverse applications of quinoline derivatives in medicinal chemistry (Naveed et al., 2018).

Metabolism of 8-Aminoquinoline Antimalarial Agents

The metabolism of 8-aminoquinoline antimalarial agents, closely related to quinoline compounds, highlights the importance of understanding the biochemical interactions and potential toxicities of these compounds. Studies on derivatives of 8-aminoquinoline emphasize the need for further research to identify metabolites and their effects, which can inform the development of safer and more effective drugs (Strother et al., 1981).

Insights of 8-Hydroxyquinolines in Medicinal Chemistry

Research into 8-hydroxyquinoline and its derivatives demonstrates the significance of quinoline structures in developing pharmacologically active agents for treating various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds further their potential as drug candidates (Gupta et al., 2021).

properties

IUPAC Name

5-bromo-4-chloro-3-iodo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClIN/c1-5-2-3-6(11)8-9(12)7(13)4-14-10(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGHNNMRTDIPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=C(C=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-iodo-8-methylquinoline

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